molecular formula C18H22N6 B2930012 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine CAS No. 946356-58-7

4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine

Cat. No. B2930012
CAS RN: 946356-58-7
M. Wt: 322.416
InChI Key: GMUHKLFGTLPMCX-UHFFFAOYSA-N
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Description

“4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . This class of compounds has gained significant interest in the medicinal chemistry community as they serve as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . The synthesized compounds are chemically confirmed using spectroscopic methods, and the Density Functional Theory (DFT) of the reaction mechanism is illustrated .


Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are isosteres of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The activity and selectivity of pyrazolo[3,4-d]pyrimidines can be directed to multiple oncogenic targets through focused chemical modification . This has led to the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .

Scientific Research Applications

Novel Anti-Inflammatory Agents

Research on pyrazolo[1,5-a]pyrimidines, closely related to 4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine, has shown significant anti-inflammatory properties without ulcerogenic activity, suggesting a promising therapeutic index for inflammatory diseases. Modifications on the pyrazolo[1,5-a]pyrimidine scaffold, such as the introduction of ethyl groups, have been associated with enhanced anti-inflammatory activity, indicating potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Anticancer and Anti-5-Lipoxygenase Activity

Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines such as HCT-116 and MCF-7, highlighting their potential as therapeutic agents for cancer treatment. The structure-activity relationship (SAR) analysis of these compounds provides insights into their mode of action and paves the way for the development of new anticancer drugs (Rahmouni et al., 2016).

Antitubercular Applications

Innovative homopiperazine-pyrimidine-pyrazole hybrids have been synthesized and demonstrated significant in vitro antitubercular activity against M. tuberculosis H37Rv strains. This research indicates the potential of pyrazolo[5,4-d]pyrimidine derivatives in treating tuberculosis, with specific compounds showing potent activity and acceptable drug-like properties for further development (Vavaiya et al., 2022).

Antimicrobial Properties

Studies on pyrazolo[3,4-d]pyrimidines have identified compounds with significant antibacterial effects against a range of pathogenic bacteria, including Streptococcus pyogenes and Pseudomonas aeruginosa. This suggests the therapeutic potential of these compounds as novel antimicrobial agents, offering a promising avenue for the development of new treatments for bacterial infections (Beyzaei et al., 2017).

Synthesis and Characterization for Chemical Research

The chemical synthesis and characterization of pyrazolo[5,4-d]pyrimidine derivatives have been extensively studied, revealing their potential as precursors for various pharmaceutical applications. These studies provide a foundation for the development of new synthetic methods and the exploration of the chemical properties of pyrazolo[5,4-d]pyrimidine derivatives for further application in drug design and development (Ghozlan et al., 2007).

Future Directions

The future directions for “4-(4-Ethylpiperazinyl)-1-(2-methylphenyl)pyrazolo[5,4-d]pyrimidine” and similar compounds lie in their potential as anticancer agents . Further development and clinical trials could lead to new treatments for a range of diseases, including cancer .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-3-22-8-10-23(11-9-22)17-15-12-21-24(18(15)20-13-19-17)16-7-5-4-6-14(16)2/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHKLFGTLPMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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